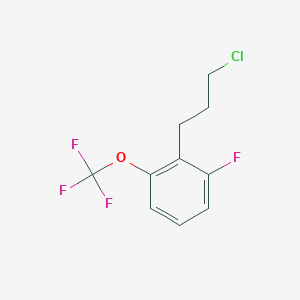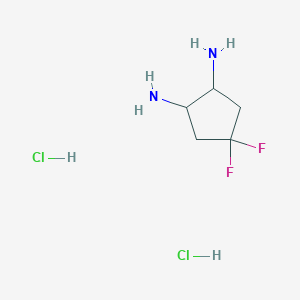
4,4-Difluorocyclopentane-1,2-diamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluorocyclopentane-1,2-diamine;dihydrochloride is a chemical compound with the molecular formula C₅H₁₂Cl₂F₂N₂. It is a derivative of cyclopentane, where two fluorine atoms are substituted at the 4th position and two amine groups are substituted at the 1st and 2nd positions. This compound is often used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluorocyclopentane-1,2-diamine typically involves the fluorination of cyclopentane derivatives followed by amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as distillation, crystallization, and purification using techniques like chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Difluorocyclopentane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are typically employed.
Major Products Formed
The major products formed from these reactions include various fluorinated amines, nitroso compounds, and substituted cyclopentane derivatives .
Aplicaciones Científicas De Investigación
4,4-Difluorocyclopentane-1,2-diamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,4-Difluorocyclopentane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance its binding affinity and specificity, while the amine groups facilitate interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-Difluorocyclopentane-1,2-diamine
- 4,4-Difluorocyclohexane-1,2-diamine
- 4,4-Difluorocyclopentane-1,3-diamine
Uniqueness
4,4-Difluorocyclopentane-1,2-diamine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 4th position and two amine groups at the 1st and 2nd positions makes it particularly useful in various synthetic and research applications .
Propiedades
Fórmula molecular |
C5H12Cl2F2N2 |
|---|---|
Peso molecular |
209.06 g/mol |
Nombre IUPAC |
4,4-difluorocyclopentane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C5H10F2N2.2ClH/c6-5(7)1-3(8)4(9)2-5;;/h3-4H,1-2,8-9H2;2*1H |
Clave InChI |
LCOMTVCWQWEOGC-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CC1(F)F)N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Tributylsilyl)oxy]phenol](/img/structure/B14070310.png)
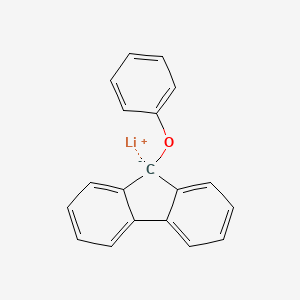
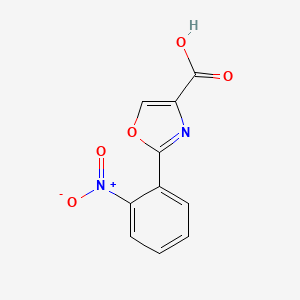


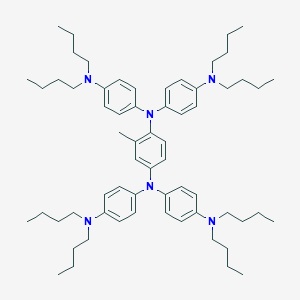
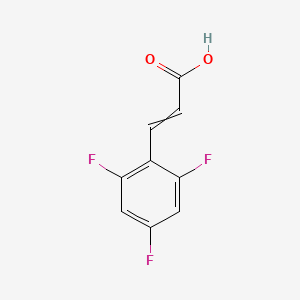
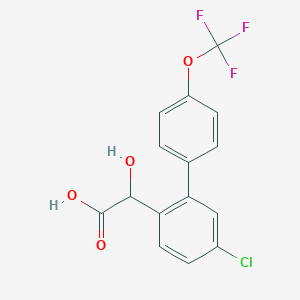
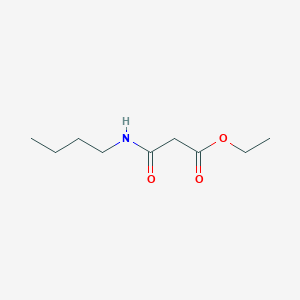
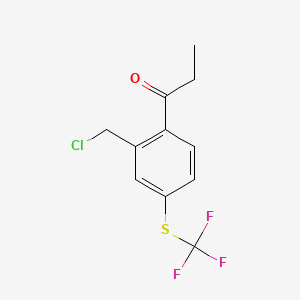
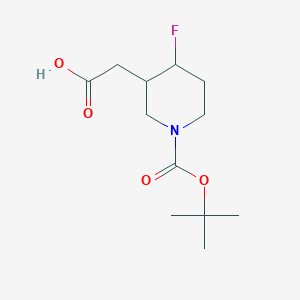
![Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate](/img/structure/B14070374.png)
